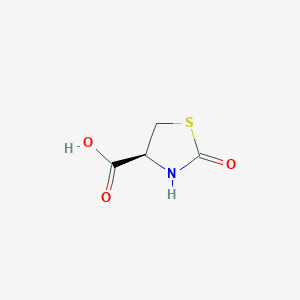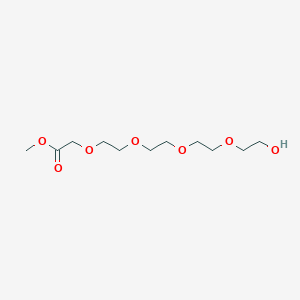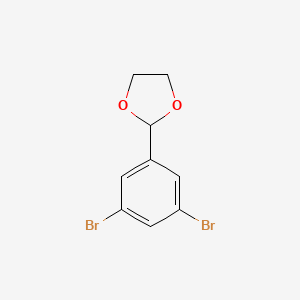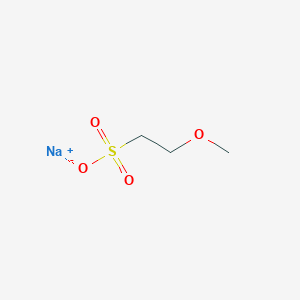
Sodium 2-Methoxyethanesulfonate
Descripción general
Descripción
Sodium 2-Methoxyethanesulfonate is a chemical compound with the CAS Number: 77281-03-9 . It has a molecular weight of 162.14 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C3H7O4SNa . Its InChI Code is 1S/C3H8O4S.Na/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 162.14 and a molecular formula of C3H7O4SNa .Aplicaciones Científicas De Investigación
Cell Viability Indicator in Biochemical Research Sodium 2-Methoxyethanesulfonate has applications in biochemical research. A study by Ishiyama et al. (1997) details the use of a disulfonated tetrazolium salt derivative in cell proliferation assays. This compound, synthesized with this compound, acts as a sensitive chromogenic indicator for NADH and cell viability (Ishiyama et al., 1997).
Environmental Applications Wastewater Treatment
Research by Gu et al. (2019) explored the use of sodium lignosulfonate, a related compound, for removing dyes and metal ions from wastewater. The study highlights the importance of sulfonate groups, similar to those in this compound, in environmental applications (Gu et al., 2019).
Medical Research Surgical Aid in Ear Surgery
In medical research, particularly in ear surgery, Sodium 2-Mercaptoethanesulfonate (a related compound) has been used as a chemical aid. A systematic review by Moffa et al. (2021) on this compound suggests its potential benefits and safety in surgical procedures like cholesteatoma surgery (Moffa et al., 2021).
Material Science Organic Cathode for Potassium Batteries
In material science, the sodium sulfonate group, an element in this compound, shows promise in energy storage technologies. Zhao et al. (2018) demonstrated the use of sodium sulfonate-substituted anthraquinone as an effective organic cathode material for potassium batteries (Zhao et al., 2018).
Polyelectrolyte Research for Ionic Conductivity The compound also finds use in the synthesis of polyelectrolytes for ionic conductivity. Zhang et al. (1994) synthesized a homopolymer from Sodium 2-methacryloyl 3-[ω-methoxyl oligo(oxyethylene)] propylsulfonate, demonstrating single Na+ ionic conductivity at ambient temperature (Zhang et al., 1994).
Chemical Synthesis and Functional Material Production Chen Zheng-guo (2005) discussed the synthesis of Oxiranemethanesulfonic acid sodium salt, a derivative of this compound, highlighting its role in producing various functional materials like gelling agents and emulsifiers (Chen Zheng-guo, 2005).
Mecanismo De Acción
Target of Action
Sodium 2-Methoxyethanesulfonate is a type of sodium sulfinate . Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . .
Mode of Action
Sodium sulfinates, in general, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They can participate in various chemical reactions, contributing to the synthesis of a wide range of organosulfur compounds .
Biochemical Pathways
Sodium sulfinates are known to participate in various chemical reactions, contributing to the synthesis of a wide range of organosulfur compounds . These compounds can further participate in various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
The compound, as a type of sodium sulfinate, can contribute to the synthesis of a wide range of organosulfur compounds , which can have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, presence of other chemicals, and biological factors can affect the activity and stability of this compound.
Propiedades
IUPAC Name |
sodium;2-methoxyethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBAJGJIIVGGF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




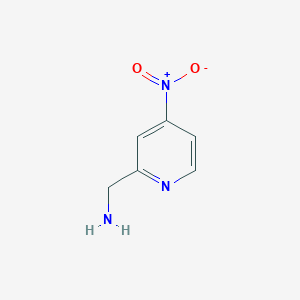
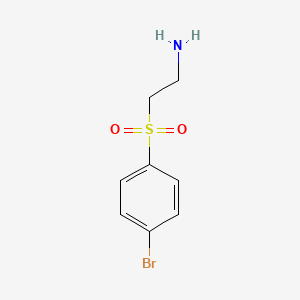
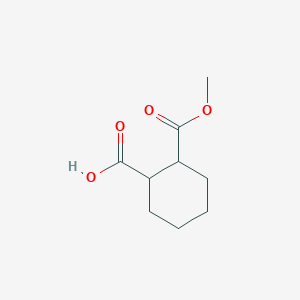
![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)
